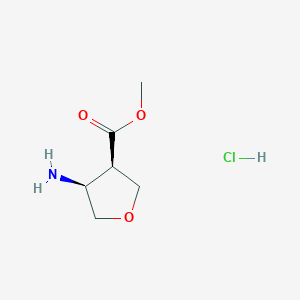

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl (3R,4S)-4-aminooxolane-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQJAEXTMMVOBZ-UYXJWNHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural sources or synthesized through asymmetric synthesis.

Formation of Tetrahydrofuran Ring: The precursor undergoes cyclization to form the tetrahydrofuran ring. This step may involve intramolecular nucleophilic substitution or other cyclization reactions.

Introduction of Amino Group: The amino group is introduced through nucleophilic substitution or reductive amination, depending on the precursor used.

Esterification: The carboxylate group is esterified using methanol and an acid catalyst to form the methyl ester.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility.

Industrial Production Methods: Industrial production of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the amino group can produce secondary or tertiary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation Products: Imines, oximes, and carboxylic acids.

Reduction Products: Alcohols, secondary amines, and tertiary amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

Chiral Catalysts: Its chiral nature makes it valuable in the development of chiral catalysts for asymmetric synthesis.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Protein Modification: It is used in the modification of proteins to study structure-function relationships.

Medicine:

Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.

Prodrug Design: Its ester group can be hydrolyzed in vivo to release the active drug, making it useful in prodrug strategies.

Industry:

Material Science: The compound is explored for its potential in creating novel materials with unique properties.

Agriculture: It is investigated for its role in developing agrochemicals with improved efficacy and safety.

Mechanism of Action

The mechanism of action of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to therapeutic effects or biochemical insights.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical and Pharmacological Properties

- Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-ionic analogs like tert-butyl derivatives. Methoxy-substituted analogs (e.g., CAS 2059908-81-3) may exhibit higher lipophilicity due to the absence of polar ester groups .

- Stability : The tert-butyl carbonate (CAS 1628794-75-1) is stable under basic conditions but cleaved under acidic conditions, whereas methyl esters (e.g., target compound) are prone to hydrolysis in vivo .

- Bioactivity : Pyrrolidine derivatives (e.g., CAS 1630945-13-9) with aromatic substituents may target neurotransmitter receptors (e.g., sigma receptors), while tetrahydrofuran-based compounds are explored for antimicrobial activity due to rigid ring conformations .

Biological Activity

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride is a chiral compound notable for its tetrahydrofuran ring structure, which incorporates both an amine and a carboxylate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its structural features suggest possible interactions with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Structural Characteristics

The molecular formula of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride is , with a molecular weight of approximately 181.62 g/mol. The compound's unique tetrahydrofuran ring may confer distinct pharmacological properties compared to simpler analogues.

Table 1: Structural Features Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride | Contains an amine and carboxylate group | Potential interactions with multiple biological targets |

| Methyl 2-amino-3-hydroxybutanoate | Contains an amino group and hydroxyl group | Involved in amino acid metabolism |

| 4-Aminobutanoic acid | Straight-chain analogue with an amine group | Functions as a neurotransmitter |

| N-Methyl-D-aspartate | Contains an amine group within a cyclic structure | Potent agonist at glutamate receptors |

Biological Activity

Research indicates that (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride exhibits significant biological activity, particularly in analgesic applications. Studies have identified its potential as a potent analgesic, with ED50 values of 0.54 mg/kg and 0.021 mg/kg in hot plate and antiwrithing models, respectively . The mechanism of action involves the activation of the μ-opioid receptor (MOR), as demonstrated through molecular dynamics simulations .

Mechanistic Insights

The compound's analgesic effect is mediated by its active metabolite, which interacts with specific receptors in the central nervous system. Understanding these interactions is crucial for optimizing its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride:

- Analgesic Efficacy : A study demonstrated that the compound exhibits significant analgesic properties, surpassing traditional opioid analgesics in certain models while reducing side effects associated with prolonged use .

- Pharmacokinetic Properties : Research into the pharmacokinetics of this compound revealed enhanced solubility and stability due to its methyl ester and hydrochloride salt form, making it suitable for various pharmaceutical applications.

- Interaction Studies : Interaction studies utilizing techniques such as molecular docking and dynamic simulations have elucidated the binding affinities of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride to various biological macromolecules, providing insights into its mechanism of action.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research has indicated that derivatives of tetrahydrofuran compounds exhibit antiviral and antimicrobial activities. Specifically, (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride may serve as a precursor for synthesizing novel antiviral agents targeting various viral infections. Its structural features allow for modifications that can enhance bioactivity against pathogens.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar tetrahydrofuran derivatives showed promising results in inhibiting viral replication in vitro. The application of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride could lead to the development of new therapeutic agents against resistant strains of viruses.

Synthetic Organic Chemistry

Building Block for Complex Molecules

The compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in various synthetic pathways to create compounds with potential therapeutic effects.

| Application | Description |

|---|---|

| Synthesis of Amino Acids | Used as a chiral building block to synthesize amino acids with specific stereochemistry. |

| Development of Pharmaceuticals | Acts as an intermediate in the synthesis of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier. |

Case Study : In a synthesis pathway reported in Organic Letters, researchers successfully used (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride to create a series of neuroprotective agents by modifying its amine and carboxylate groups.

Pharmaceutical Development

Role in Drug Formulation

The compound is also investigated for its role in drug formulation processes. Its stability and solubility profiles make it a candidate for inclusion in formulations aimed at improving drug delivery systems.

| Formulation Aspect | Details |

|---|---|

| Stability | Exhibits good thermal stability under standard laboratory conditions. |

| Solubility | Soluble in polar solvents, making it suitable for various pharmaceutical applications. |

Case Study : A formulation study highlighted the use of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride as a stabilizer for sensitive drugs, enhancing their shelf life and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.